6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol
Overview
Description
“6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol” is a chemical compound with the molecular formula C7H6BNO4 . It is also known by other names such as “1-hydroxy-6-nitro-3H-2,1-benzoxaborole” and "(2-HYDROXYMETHYL-5-NITRO)BENZENEBORONIC ACID DEHYDRATE" .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature. For instance, a series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides were prepared via the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a boron-containing heterocycle. The molecule has a nitro group (-NO2) attached to the benzene ring and a hydroxyl group (-OH) attached to the boron atom .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 178.94 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 179.0389878 g/mol .
Scientific Research Applications
Anticancer Potential
This compound has been used in the development of boron-based heterocycles as potential therapeutic agents . Specifically, it has been used in the design and synthesis of new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles as anticancer agents targeting tumor hypoxia .
Hypoxia Inhibitors
The compound has been recognized for its potential as a hypoxia inhibitor . Hypoxia is an eminent hallmark of tumor cells that aids in metastasis of cancer by promoting angiogenesis, cancer cell division, and cell survival effectively .
Antiproliferative Activity
The compound has shown significant antiproliferative activity against various tumor cells . In particular, it has been found to exert a strong antiproliferative effect on A549 cells, a type of lung cancer cell .
Inhibition of Colony Formation
The compound has been found to significantly inhibit the colony formation of A549 cells . This suggests its potential use in preventing the growth and spread of cancer cells.
Inhibition of Cell Migration and Invasion
The compound has been found to significantly inhibit the migration and invasion of A549 cells . This suggests its potential use in preventing the metastasis of cancer cells.
Cell Cycle Arrest
The compound has been found to arrest the cell cycle in the G0/G1 phase by down-regulating the expression levels of Cyclin A1, Cyclin E, and CDK1 . This suggests its potential use in controlling the growth of cancer cells.
Induction of Cell Apoptosis
The compound has been found to induce cell apoptosis by up-regulating the expression levels of P21, Bax, Cleaved-Caspase-7 and Cleaved-Caspase-8, as well as Cleaved PARP1 . This suggests its potential use in promoting the death of cancer cells.
Reactant/Reagent for Imprinted Polymers
The compound can be used as a reactant/reagent for imprinted polymers as protecting groups for regioselective modification of polyfunctional substrates . This suggests its potential use in the field of polymer chemistry.
Safety and Hazards
“6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol” is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, protective clothing, eye protection, and face protection .
Future Directions
While specific future directions for “6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol” are not mentioned in the literature, the compound’s synthesis and properties suggest potential applications in medicinal chemistry and drug discovery. Further studies could explore its biological activity, mechanism of action, and potential as a lead compound for drug development .
Mechanism of Action
Target of Action
The primary target of 6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol, also known as (2-HYDROXYMETHYL-5-NITRO)BENZENEBORONIC ACID DEHYDRATE, is the phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in inflammatory responses by regulating the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline .
Mode of Action
This compound acts as a PDE4 inhibitor . It binds to the catalytic domain of PDE4, overlapping with the phosphate of cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, effectively inhibiting the enzyme’s activity . As a result, it prevents the breakdown of cAMP, leading to increased cAMP levels .
Biochemical Pathways
Increased cAMP levels affect various biochemical pathways. For instance, it leads to the phosphorylation of cAMP response element-binding protein in human monocytes and reduces the phosphorylation of extracellular signal-regulated kinase in human T cells . These changes result in decreased production of cell factors .
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a reduction in the release of tumor necrosis factor-alpha, interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma . These are cell factors associated with skin structure changes and immune dysregulation in conditions like psoriasis and atopic dermatitis .
properties
IUPAC Name |
1-hydroxy-6-nitro-3H-2,1-benzoxaborole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFKBQCIGADRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396782 | |
Record name | 6-Nitro-2,1-benzoxaborol-1(3H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118803-40-0 | |
Record name | 6-Nitro-2,1-benzoxaborol-1(3H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hydroxymethyl)-5-nitrobenzeneboronic acid dehydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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